molecular formula C20H22O2S B12351590 [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-

[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-

Cat. No.: B12351590
M. Wt: 326.5 g/mol
InChI Key: LRNRVGFXLFQWIY-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)-: is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structure, which includes two naphthalene rings connected by a single bond, with hydroxyl groups at the 2,2’ positions and hydrogenated at the 5,5’,6,6’,7,7’,8,8’ positions. The (1S) configuration indicates its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- typically involves the hydrogenation of 1,1’-binaphthol. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The hydrogenation process selectively reduces the double bonds in the naphthalene rings while preserving the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- exerts its effects is primarily through its ability to act as a chiral ligand. It forms complexes with metal ions, which can then participate in various catalytic cycles. The stereochemistry of the compound allows for enantioselective interactions with substrates, leading to the formation of chiral products. The molecular targets include metal centers in catalysts and active sites in enzymes .

Comparison with Similar Compounds

    [1,1’-Binaphthalene]-2,2’-diol: The non-hydrogenated version of the compound.

    [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1R)-: The enantiomer of the (1S) compound.

    [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-: A derivative with methoxymethoxy groups.

Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- lies in its specific stereochemistry and hydrogenation, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the ligand plays a crucial role in determining the outcome of the reaction.

Properties

Molecular Formula

C20H22O2S

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C20H22O2.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h9-12,21-22H,1-8H2;

InChI Key

LRNRVGFXLFQWIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O.[S]

Origin of Product

United States

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